2-(2-Imidazol-1-yl-acetylamino)-benzoic acid methyl ester
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Overview
Description
Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate typically involves the reaction of 2-(1H-imidazol-1-yl)acetic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers.
Thiabendazole: An imidazole derivative used as an anthelmintic agent.
Uniqueness
Methyl 2-[2-(1H-imidazol-1-yl)acetamido]benzoate is unique due to its specific structure, which combines an imidazole ring with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13N3O3 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 2-[(2-imidazol-1-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3/c1-19-13(18)10-4-2-3-5-11(10)15-12(17)8-16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,17) |
InChI Key |
UJVHCIXNLMVXFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CN=C2 |
Origin of Product |
United States |
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